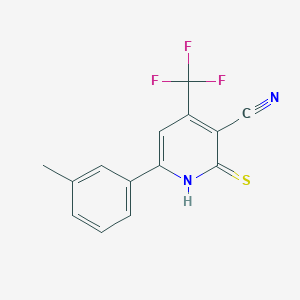

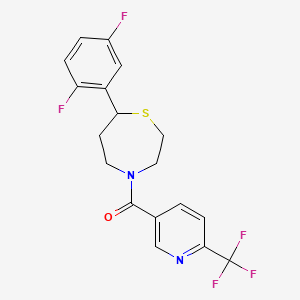

6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile" is a chemical entity that appears to be related to a class of sulfur-containing pyridine derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. The related compounds discussed in the provided papers include various substituted pyrimidine and pyridine derivatives, which have been investigated for their spectroscopic properties, molecular structure, and reactivity .

Synthesis Analysis

The synthesis of related compounds involves the formation of carbon-nitrogen bonds and the introduction of sulfur functionalities. For instance, the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves reactions with various alkylating agents, leading to the formation of different substituted pyrimidines . Similarly, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile, a compound closely related to the one , has been described as a versatile intermediate for the synthesis of trifluoromethylated N-heterocycles .

Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using spectroscopic techniques such as FT-IR and FT-Raman, along with computational methods like density functional theory (DFT). These analyses provide insights into the equilibrium geometry, vibrational wave numbers, and the electronic properties of the molecules, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) . X-ray analysis has also been used to confirm the structure of derivatives like the tris-sulfonyl derivative of 2,6-diamino-4-methyl-3-pyridinecarbonitrile .

Chemical Reactions Analysis

The reactivity of these compounds is influenced by the presence of functional groups such as the carbonitrile group and sulfur atoms. The molecular docking studies suggest that these compounds can exhibit inhibitory activity against various biological targets due to their ability to bind at the catalytic sites through non-covalent interactions like hydrogen bonding and \u03c0-\u03c0 interactions . The reactivity with bisnucleophiles has been explored for the synthesis of azaindazole derivatives, indicating the versatility of these compounds in forming heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of electronegative groups such as the trifluoromethyl group and the carbonitrile group can impart unique properties like high electron affinity and potential nonlinear optical behavior. The molecular electrostatic potential (MEP) analysis reveals the regions of the molecule that are prone to electrophilic and nucleophilic attacks, which is crucial for understanding their reactivity patterns . The stability of the molecules can be attributed to hyperconjugative interactions and charge delocalization, as analyzed through natural bond orbital (NBO) analysis .

科学的研究の応用

Synthesis and Structural Analysis

- 6-(3-Methylphenyl)-2-sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile and similar compounds have been extensively studied for their synthesis and crystal structure. For example, compounds with similar structures have been synthesized, and their crystal structures determined using X-ray data, revealing details about bond lengths, valency angles, and hydrogen bonding (Moustafa & Girgis, 2007).

Chemical Transformations and Reactions

- These compounds are also explored for their reactivity under various chemical conditions. For instance, one study examined the reaction of similar carbonitrile compounds with various nucleophiles, leading to a variety of heterocyclic systems, indicating a broad scope for chemical transformations (Ibrahim & El-Gohary, 2016).

Potential in Drug Development

- While specific applications in drug development are not detailed in the research papers found, the structural and chemical properties of these compounds suggest potential for exploration in this field. The intricate structures and the ability to undergo various chemical reactions may make them suitable candidates for further research in medicinal chemistry.

Optical and Electronic Properties

- The optical and electronic properties of related pyridine derivatives have been studied, indicating potential applications in material science. For instance, studies on pyridine derivatives have revealed important insights into their optical functions, energy gaps, and diode characteristics, suggesting uses in electronic devices and sensors (Zedan, El-Taweel, & El-Menyawy, 2020).

Molecular Docking and Theoretical Studies

- Some studies have employed molecular docking and theoretical analyses to assess the interactions and potential applications of similar compounds, indicating their utility in computational chemistry and drug design (Alzoman et al., 2015).

作用機序

将来の方向性

特性

IUPAC Name |

6-(3-methylphenyl)-2-sulfanylidene-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3N2S/c1-8-3-2-4-9(5-8)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZCDJVMVAXKOOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=C(C(=S)N2)C#N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

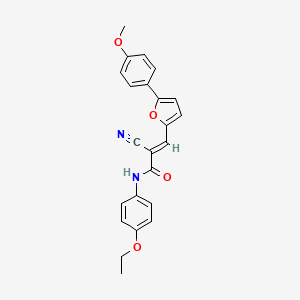

![8-ethoxy-1-(3-fluorophenyl)-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2504780.png)

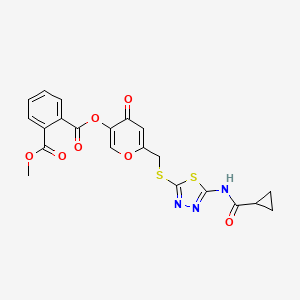

![5,6-Dimethyl-3-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B2504782.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluorophenyl)acetamide](/img/structure/B2504784.png)

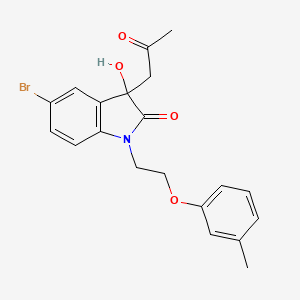

![3-(4-(benzyloxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2504792.png)

![2-(benzo[d]isoxazol-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2504795.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(2-oxo-2-piperidin-1-ylethyl)thio]-1H-indole](/img/structure/B2504801.png)